molecular formula C16H26N2O5 B2643124 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 899730-44-0

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2643124
CAS RN: 899730-44-0
M. Wt: 326.393
InChI Key: IXXHKXVXQLEUDU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains elements of 1,4-dioxaspiro[4.5]decan and tetrahydrofuran . These are both types of cyclic ethers, which are a class of organic compounds containing an oxygen atom connected to two alkyl or aryl groups .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the spirocyclic ether (1,4-dioxaspiro[4.5]decan) and the tetrahydrofuran components . Spirocyclic compounds are those where two rings share a single atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Ethers generally have low boiling points and are relatively stable .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The compound is part of a broader class of substances explored for their potential in drug development, particularly targeting receptor sites and biological pathways with therapeutic implications. For instance, derivatives of the 1,4-dioxaspiro[4.5]decan structure have been studied for their affinity and selectivity towards the ORL1 (orphanin FQ/nociceptin) receptor, showcasing their potential as non-peptide agonists with promising pharmacological profiles (Röver et al., 2000). Such compounds exhibit moderate to good selectivity against opioid receptors, behaving as full agonists in biochemical assays, indicative of their potential for therapeutic applications in pain management and neurological disorders.

Synthesis and Chemical Properties

Research on spiro compounds, including those with 1,4-dioxaspiro[4.5]decan frameworks, often focuses on their synthesis, aiming at optimizing yields, exploring novel synthetic pathways, and evaluating their chemical properties. Studies have detailed the synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening, underscoring the versatility of spiro compounds in generating structurally diverse molecules with significant biological activity (Santos et al., 2000).

Neuroprotective and Antihypertensive Potential

Spiro compounds related to N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have been investigated for their neuroprotective properties, particularly their effects on neural calcium uptake, which could have implications for treating conditions such as brain edema and memory deficits (Tóth et al., 1997). Furthermore, the antihypertensive activity of similar compounds has been evaluated, highlighting their potential as therapeutic agents in managing hypertension through mechanisms involving adrenergic receptor modulation (Caroon et al., 1981).

properties

IUPAC Name

N'-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c19-14(17-9-12-5-4-8-21-12)15(20)18-10-13-11-22-16(23-13)6-2-1-3-7-16/h12-13H,1-11H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXHKXVXQLEUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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